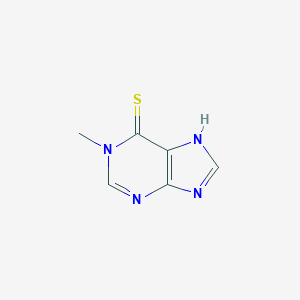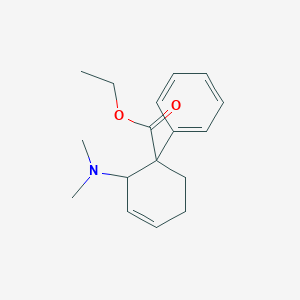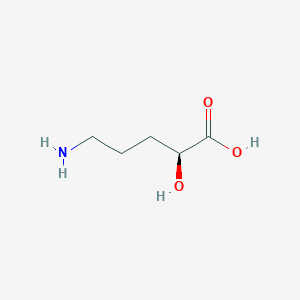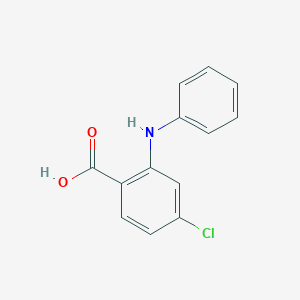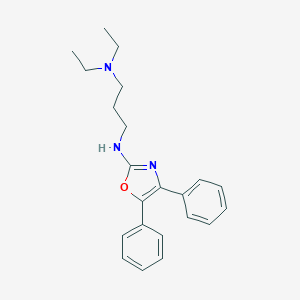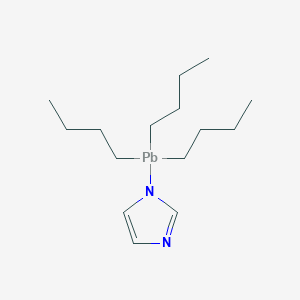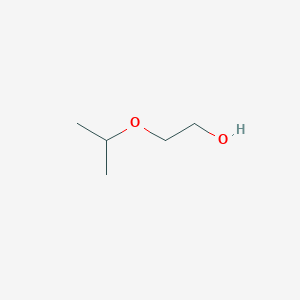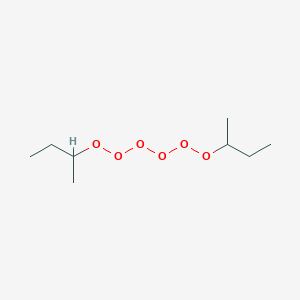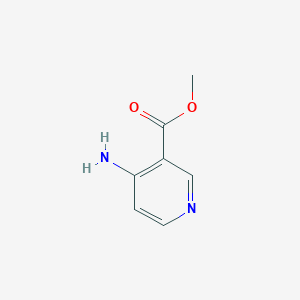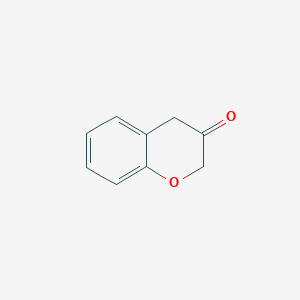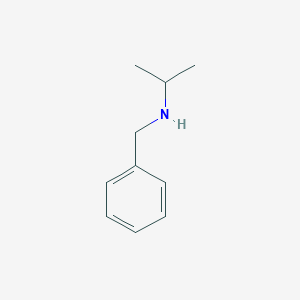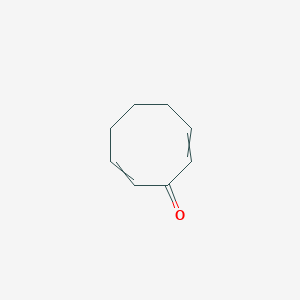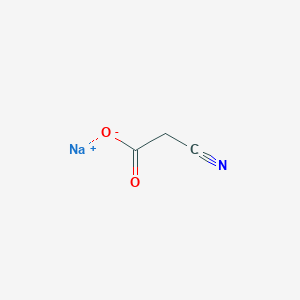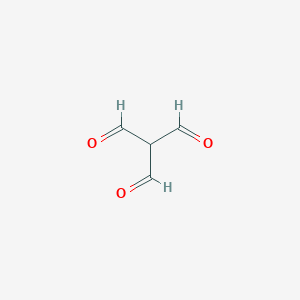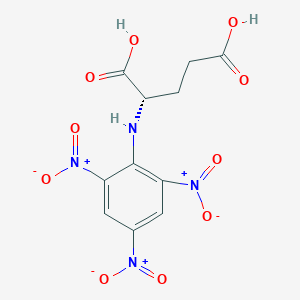
2,4,6-Trinitrophenylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenylglutamic acid (TNP-Glu) is a chemical compound that has been widely used in scientific research as a tool to study the immune system. It is a hapten, which means that it is a small molecule that can elicit an immune response only when it is attached to a larger carrier molecule. TNP-Glu has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production.
Mécanisme D'action
2,4,6-Trinitrophenylglutamic acid works by binding to specific receptors on the surface of immune cells, such as T cells and B cells. This binding triggers a series of signaling events that lead to the activation of the immune response. 2,4,6-Trinitrophenylglutamic acid is recognized by the immune system as a foreign molecule, or antigen, and the immune system responds by producing antibodies that can recognize and neutralize the antigen.
Effets Biochimiques Et Physiologiques
2,4,6-Trinitrophenylglutamic acid has been shown to have a number of biochemical and physiological effects on the immune system. It can activate T cells and B cells, stimulate cytokine production, and promote the development of memory cells. It has also been shown to induce apoptosis, or programmed cell death, in certain types of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-Trinitrophenylglutamic acid in lab experiments is that it is a well-characterized molecule with a known structure and mechanism of action. This makes it a useful tool for studying the immune system and developing new vaccines and therapies. However, one limitation of using 2,4,6-Trinitrophenylglutamic acid is that it is a hapten, which means that it must be attached to a larger carrier molecule in order to elicit an immune response. This can make it more difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving 2,4,6-Trinitrophenylglutamic acid. One area of interest is the development of new vaccines and therapies based on 2,4,6-Trinitrophenylglutamic acid and related compounds. Another area of interest is the use of 2,4,6-Trinitrophenylglutamic acid in the study of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. 2,4,6-Trinitrophenylglutamic acid may also have applications in cancer immunotherapy, where it could be used to stimulate the immune system to attack cancer cells.
Méthodes De Synthèse
2,4,6-Trinitrophenylglutamic acid can be synthesized by reacting 2,4,6-trinitrophenol (picric acid) with L-glutamic acid. The reaction is typically carried out in a solvent such as methanol or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid may be used to promote the reaction. The resulting product is a yellow crystalline powder that is soluble in water.
Applications De Recherche Scientifique
2,4,6-Trinitrophenylglutamic acid has been used in a variety of scientific research applications, including the study of the immune system, the development of vaccines, and the diagnosis and treatment of diseases. It has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production. It has also been used to develop vaccines against infectious diseases such as influenza and HIV.
Propriétés
Numéro CAS |
1049-19-0 |
|---|---|
Nom du produit |
2,4,6-Trinitrophenylglutamic acid |
Formule moléculaire |
C11H10N4O10 |
Poids moléculaire |
358.22 g/mol |
Nom IUPAC |
(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |
Clé InChI |
HKLNGIOGRQNJQZ-LURJTMIESA-N |
SMILES isomérique |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
1049-19-0 |
Synonymes |
2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



